![molecular formula C11H14N2O B1279309 2-[2-(Dimethylamino)ethoxy]benzonitrile CAS No. 206261-63-4](/img/structure/B1279309.png)

2-[2-(Dimethylamino)ethoxy]benzonitrile

説明

2-[2-(Dimethylamino)ethoxy]benzonitrile is a chemical compound that has been studied for its potential pharmacological activities. It is derived from structural modifications of metoclopramide, a medication commonly used to treat nausea and gastroparesis. The compound has shown promise as a new type of gastrointestinal prokinetic agent, which can help in the movement of the stomach and intestines .

Synthesis Analysis

The synthesis of novel N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives, including the compound with the dimethylamino group, involves the modification of metoclopramide. Among the synthesized derivatives, one particular compound, N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, stood out for its balanced gastrointestinal prokinetic and antiemetic activities . This suggests that the synthesis process was successful in creating a compound with desirable pharmacological properties.

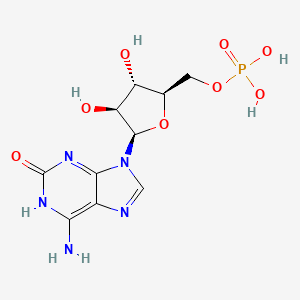

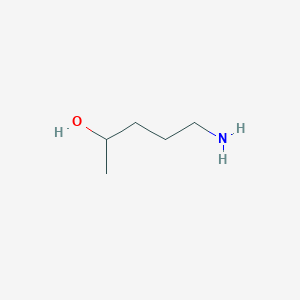

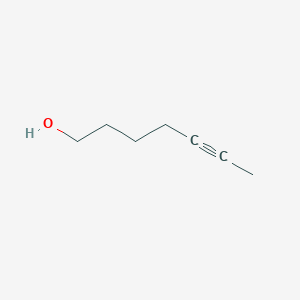

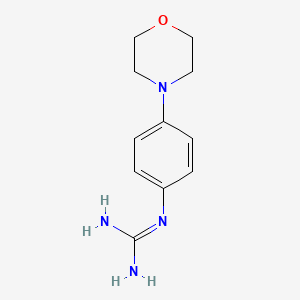

Molecular Structure Analysis

The molecular structure of 2-[2-(dimethylamino)ethoxy]benzonitrile derivatives plays a crucial role in their pharmacological activity. The presence of the dimethylamino group is likely to influence the compound's ability to interact with biological targets. In the case of the tetrameric alpha-amino lithium imide formed from the reaction with benzonitrile, the structure is a cubane with chelation of each metal center by a tertiary amino function, which results in stable seven-membered rings . This structural feature may be relevant to the compound's activity and stability.

Chemical Reactions Analysis

The compound's reactivity has been explored in the context of the cyclotrimerization of benzonitrile. The formation of a new alpha-amino lithium imide, which is a tetrameric cubane, inhibits the cyclotrimerization of the benzonitrile moiety to 2,4,6-triphenyl-1,3,5-triazine. This reaction suggests a mechanism for the cyclotrimerization process and demonstrates the compound's potential to interact with benzonitrile in a way that stabilizes certain metal centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[2-(Dimethylamino)ethoxy]benzonitrile derivatives can be inferred from studies on related compounds. For instance, the fluorescence spectra of 4-dimethylamino(benzonitrile) (DMABN) in a mixture of supercritical CO2 and methanol show that the addition of methanol can stabilize the intramolecular charge transfer state of DMABN. This stabilization is significant as it indicates the compound's solvation structure and its interaction with solvents, which could be relevant for its pharmacological applications .

科学的研究の応用

Photochemical Studies and Dual Fluorescence

2-[2-(Dimethylamino)ethoxy]benzonitrile and its derivatives, such as 4-(N,N-Dimethylamino)benzonitrile (DMABN), have been extensively studied for their unique photochemical properties, especially dual fluorescence. Investigations into the nonadiabatic relaxation dynamics of DMABN following photoexcitation have provided insights into the early events in these processes, including internal conversion and torsion dynamics of the dimethylamino group (Kochman, Tajti, Morrison, & Miller, 2015). Additionally, coherent oscillations in the charge-transfer system of DMABN have been observed, revealing details about the molecule's relaxation and charge-transfer states (Trushin, Yatsuhashi, Fuß, & Schmid, 2003).

Metabolic Studies

While primarily known for its photochemical properties, 2-[2-(Dimethylamino)ethoxy]benzonitrile and related compounds have also been the subject of metabolic studies. For instance, research on N-Benzylphenethylamines, a class of novel psychedelic substances that includes N-2-methoxybenzylated compounds like 25CN-NBOMe, has shed light on their metabolism in various biological systems (Šuláková et al., 2021).

Chemical Synthesis and Catalysis

2-(Alkylamino)benzonitriles, closely related to 2-[2-(Dimethylamino)ethoxy]benzonitrile, have been synthesized via rhodium-catalyzed cyanation, showcasing their potential in chemical synthesis and catalysis (Dong, Wu, Liu, Liu, & Sun, 2015). This underscores the role of such compounds in advancing synthetic chemistry methodologies.

Vibrational Spectroscopy and Molecular Analysis

The vibrational spectra of DMABN, a derivative of 2-[2-(Dimethylamino)ethoxy]benzonitrile, have been extensively studied, providing valuable insights into the molecular structure and interactions within the molecule. These studies contribute to a deeper understanding of the intramolecular dynamics and photochemical behavior of these compounds (Okamoto, Inishi, Nakamura, Kohtani, & Nakagaki, 2000).

Safety And Hazards

特性

IUPAC Name |

2-[2-(dimethylamino)ethoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13(2)7-8-14-11-6-4-3-5-10(11)9-12/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZYVQTZWFEMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438174 | |

| Record name | 2-[2-(dimethylamino)ethoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Dimethylamino)ethoxy]benzonitrile | |

CAS RN |

206261-63-4 | |

| Record name | 2-[2-(dimethylamino)ethoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)